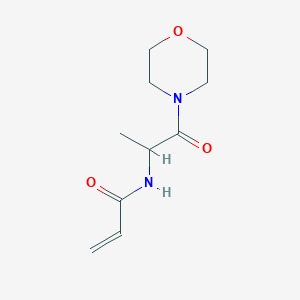

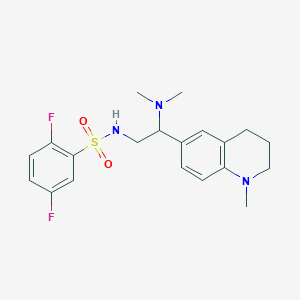

![molecular formula C11H12N2O2 B2676764 2-[(Cyclopropylcarbonyl)amino]benzamide CAS No. 433956-82-2](/img/structure/B2676764.png)

2-[(Cyclopropylcarbonyl)amino]benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-[(Cyclopropylcarbonyl)amino]benzamide” is a chemical compound with the linear formula C11H12N2O2 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Synthesis Analysis

The synthesis of benzamide derivatives, such as “this compound”, can be achieved through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, mild, and highly efficient .Molecular Structure Analysis

The linear formula of “this compound” is C11H12N2O2 . The molecular weight is 204.23 .Aplicaciones Científicas De Investigación

Antiarrhythmic Activity : Benzamides with specific ring substituents, including trifluoroethoxy groups and a heterocyclic amide side chain, have been shown to exhibit oral antiarrhythmic activity. N-(2-piperidylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide acetate is one such compound that has undergone extensive animal studies and clinical trials as an antiarrhythmic agent (Banitt et al., 1977).

Synthesis and Antihypertensive Activity : Novel benzopyran-4-ols, structurally similar to 2-[(Cyclopropylcarbonyl)amino]benzamide, have demonstrated significant antihypertensive activity in spontaneously hypertensive rats. These compounds, especially those with branched alkyl or branched alkylamino groups, showed potency comparable to known antihypertensive drugs (Cassidy et al., 1992).

Directed C-H Cleavage in Medicinal Chemistry : A study on copper-mediated oxidative coupling of benzamides with maleimides, involving C-H alkenylation followed by intramolecular aza-Michael-type addition, has contributed to the synthesis of isoindolone-incorporated spirosuccinimides. These compounds are of interest in medicinal chemistry due to their structural and functional properties (Miura et al., 2015).

Histone Deacetylase Inhibition : New benzamide derivatives have been synthesized and evaluated for their inhibitory activity against histone deacetylase. This research is significant in understanding the role of these compounds in gene expression regulation, with implications in cancer research (Suzuki et al., 1999).

Potent Antitumor Agents : Certain benzothiazole derivatives, including those structurally related to this compound, have been synthesized and evaluated for their antitumor properties. These compounds have shown selective cytotoxicity against tumorigenic cell lines (Yoshida et al., 2005).

Safety and Hazards

The safety data sheet for benzamide suggests that it is harmful if swallowed and suspected of causing genetic defects . It is advised to obtain special instructions before use, not to handle until all safety precautions have been read and understood, and to use personal protective equipment as required .

Propiedades

IUPAC Name |

2-(cyclopropanecarbonylamino)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c12-10(14)8-3-1-2-4-9(8)13-11(15)7-5-6-7/h1-4,7H,5-6H2,(H2,12,14)(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKWIFUXOIWLKPX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)NC2=CC=CC=C2C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-cyanocyclohexyl)-2-[2-(1,3-thiazol-2-yl)morpholin-4-yl]propanamide](/img/structure/B2676681.png)

![2-fluoro-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2676683.png)

![2-chloro-N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)propyl]acetamide](/img/structure/B2676689.png)

![6-Bromoimidazo[1,2-a]pyridine-5-carboxylic acid](/img/structure/B2676691.png)

![2-(benzo[d]isoxazol-3-yl)-N-((4-cyclohexylthiazol-2-yl)methyl)acetamide](/img/structure/B2676692.png)

![3-({[3-(2-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(3,4-dimethylphenyl)pyridazine](/img/structure/B2676693.png)

![Methyl 2-[(1-{2-[4-(propan-2-ylsulfanyl)phenyl]acetyl}pyrrolidin-3-yl)sulfanyl]acetate](/img/structure/B2676695.png)

![N-[[1-(Dimethylsulfamoyl)piperidin-4-yl]methyl]-2-phenoxypropanamide](/img/structure/B2676696.png)

![N-(4-methoxyphenyl)-2-[4-(4-methylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetamide](/img/structure/B2676699.png)